3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine
Brand Name: Vulcanchem
CAS No.: 1338678-83-3
VCID: VC6523793
InChI: InChI=1S/C9H11N5O/c1-2-7-12-9(15-14-7)6-4-3-5-11-8(6)13-10/h3-5H,2,10H2,1H3,(H,11,13)
SMILES: CCC1=NOC(=N1)C2=C(N=CC=C2)NN
Molecular Formula: C9H11N5O
Molecular Weight: 205.221

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine

CAS No.: 1338678-83-3

Cat. No.: VC6523793

Molecular Formula: C9H11N5O

Molecular Weight: 205.221

* For research use only. Not for human or veterinary use.

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine - 1338678-83-3

Specification

CAS No. 1338678-83-3
Molecular Formula C9H11N5O
Molecular Weight 205.221
IUPAC Name [3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Standard InChI InChI=1S/C9H11N5O/c1-2-7-12-9(15-14-7)6-4-3-5-11-8(6)13-10/h3-5H,2,10H2,1H3,(H,11,13)
Standard InChI Key CQLOLSNIJIAGSB-UHFFFAOYSA-N
SMILES CCC1=NOC(=N1)C2=C(N=CC=C2)NN

Introduction

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine is a heterocyclic compound with potential applications in medicinal chemistry due to its unique structural properties. This compound combines the pyridine and oxadiazole scaffolds, both of which are known for their biological activity. The hydrazine group further enhances its reactivity and potential for derivatization.

Chemical Information

  • Molecular Formula: C7H9N5O

  • Molecular Weight: 179.18 g/mol

  • Structure: The compound features a pyridine ring substituted with a hydrazine group at position 2 and a 1,2,4-oxadiazole ring at position 5, which is further ethyl-substituted.

Synthesis

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine typically involves a multistep reaction sequence starting from pyridine derivatives and incorporating oxadiazole formation.

General Synthetic Route:

  • Formation of Oxadiazole Ring: The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carboxylic acid derivatives.

  • Substitution on Pyridine: Hydrazination at the 2-position of pyridine is achieved using hydrazine hydrate under controlled conditions.

  • Coupling: The oxadiazole unit is coupled to the pyridine scaffold through appropriate intermediates.

Reaction Conditions:

  • Solvents: Ethanol or dimethylformamide (DMF)

  • Catalysts: Acidic or basic catalysts depending on the step

  • Temperature: Typically between 50–120°C

Characterization

The structure and purity of the compound are confirmed using advanced spectroscopic techniques:

  • IR Spectroscopy: Identifies functional groups such as NH (hydrazine) and C=N (oxadiazole).

  • NMR Spectroscopy:

    • 1H^1H-NMR: Confirms the presence of ethyl protons and aromatic hydrogens.

    • 13C^{13}C-NMR: Provides insights into carbon environments in both pyridine and oxadiazole rings.

  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern.

  • X-Ray Crystallography: Determines the three-dimensional structure when single crystals are available.

Biological Activity

The compound's structure suggests potential for diverse biological activities due to:

  • Oxadiazole Moiety:

    • Known for antimicrobial, anticancer, and anti-inflammatory properties .

  • Hydrazine Group:

    • Enhances reactivity and bioavailability, making it suitable for enzyme inhibition studies .

Applications in Medicinal Chemistry

The combination of pyridine and oxadiazole scaffolds makes this compound a promising candidate for drug development:

  • Lead Optimization: The hydrazine group allows for further functionalization to improve pharmacokinetics.

  • Targeted Therapy: Potential use in multitarget drugs due to its structural versatility.

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